molecular formula C10H11FN2 B13423364 2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole

2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole

Katalognummer: B13423364
Molekulargewicht: 178.21 g/mol
InChI-Schlüssel: BFPYWLKPNGRCJW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole is an organic compound that features a fluorinated phenyl group attached to an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole typically involves the reaction of 5-fluoro-2-methylphenylboronic acid with appropriate imidazole precursors under specific conditions. The reaction is often catalyzed by palladium-phosphine complexes in the presence of potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar catalytic processes, ensuring high yield and purity. The reaction conditions are optimized to maintain consistency and efficiency in production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrogenated derivatives.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated imidazole oxides, while reduction can produce hydrogenated imidazole derivatives.

Wissenschaftliche Forschungsanwendungen

2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group and imidazole ring contribute to its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-(5-Fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole is unique due to its specific structural features, which confer distinct chemical properties and potential applications. The combination of a fluorinated phenyl group and an imidazole ring makes it a versatile compound in research and industry.

Eigenschaften

Molekularformel

C10H11FN2

Molekulargewicht

178.21 g/mol

IUPAC-Name

2-(5-fluoro-2-methylphenyl)-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H11FN2/c1-7-2-3-8(11)6-9(7)10-12-4-5-13-10/h2-3,6H,4-5H2,1H3,(H,12,13)

InChI-Schlüssel

BFPYWLKPNGRCJW-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=C(C=C1)F)C2=NCCN2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.